2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-methylphenyl)acetamide is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidine structure, along with an acetamide group. The unique arrangement of these functional groups contributes to its significant chemical and biological properties, making it a subject of interest in various scientific disciplines, particularly in medicinal chemistry and drug development.
This compound can be synthesized through various chemical reactions involving specific precursors and reagents. The synthesis typically involves cyclization processes that yield the desired triazolopyrimidine structure.
The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under potential pharmacological agents due to its biological activity.
The synthesis of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-methylphenyl)acetamide generally involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular formula for this compound is , and it has a molecular weight of 251.29 g/mol. The structure includes:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N5O2 |
| Molecular Weight | 251.29 g/mol |
| IUPAC Name | 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-methylphenyl)acetamide |
| InChI | InChI=1S/C13H15N5O2/c1-8(14)12-10(16)11(15)13(17)9(12)4/h8H,1-7H3,(H,14,16)(H2,15,17) |
| Canonical SMILES | CC(C)N(C(=O)C)C1=NNC(=N1)C(=O)C(C)(C)C |
The compound can participate in various chemical reactions:
The mechanism of action for 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(3-methylphenyl)acetamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors relevant in pharmacological pathways. The presence of both nitrogenous heterocycles suggests potential interactions with nucleic acids or protein targets.
The compound exhibits typical characteristics associated with heterocyclic compounds:
Key chemical properties include:
Relevant data from analyses indicate that this compound can withstand moderate temperatures without significant decomposition.
This compound has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for developing new therapeutic agents targeting specific diseases or biological pathways. Its structural features suggest possible activities against various biological targets related to cancer or infectious diseases.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: